Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate
Description
Historical Development of Triazole Research
The exploration of triazole chemistry began in 1885 when Bladin first identified the five-membered heterocyclic structure containing three nitrogen atoms. Early research focused on synthesizing and characterizing the two isomeric forms—1,2,3-triazole and 1,2,4-triazole—which differ in nitrogen atom arrangement. The 1940s marked a pivotal shift with the discovery of azole antifungals, leading to the development of fluconazole and itraconazole, which revolutionized treatments for systemic fungal infections. The advent of click chemistry in the early 2000s, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabled regioselective synthesis of 1,4-disubstituted triazoles, accelerating drug discovery pipelines. Recent advancements include microwave-assisted syntheses and green chemistry protocols, which improve yield and reduce environmental impact.
Table 1: Key Milestones in Triazole Research
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1885 | Identification of triazole structure | Foundation for heterocyclic chemistry |
| 1944 | Antifungal activity of azoles | First therapeutic application |
| 2002 | CuAAC reaction | Enabled regioselective triazole synthesis |
| 2020 | Microwave-assisted methods | Improved synthetic efficiency |
Significance in Heterocyclic Chemistry
Triazoles occupy a unique niche in heterocyclic chemistry due to their electronic and structural versatility. The presence of three nitrogen atoms allows for diverse substitution patterns, facilitating interactions with biological targets through hydrogen bonding, dipole interactions, and π-stacking. For example, the 1,2,3-triazole core in cefatrizine enhances antibacterial activity by mimicking peptide bonds, while 1,2,4-triazoles in mefentrifluconazole inhibit fungal ergosterol synthesis. Their aromaticity and metabolic stability make them ideal scaffolds for drug design, agrochemicals, and materials science.
Table 2: Comparison of Triazole Derivatives in Therapeutic Applications
| Derivative | Core Structure | Application | Example Drug |
|---|---|---|---|
| 1,2,3-Triazole | Antimicrobial | Cefatrizine | |
| 1,2,4-Triazole | Antifungal | Mefentrifluconazole | |
| Hybrids | Dual activity | Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate |
Evolution of Triazole-Piperidine Hybrid Compounds
The fusion of triazole and piperidine moieties represents a strategic approach to enhance pharmacological profiles. Piperidine’s six-membered ring confers conformational flexibility, while the 4-hydroxy group improves solubility and enables hydrogen bonding with biological targets. This compound exemplifies this hybrid design, where the triazole core serves as a bioisostere for carboxylic acids, and the piperidine moiety modulates lipophilicity. Synthetic routes often employ CuAAC to link azide-functionalized piperidines with alkyne-containing esters, followed by hydroxylation at the 4-position. Recent studies highlight such hybrids in targeting viral proteases and cancer-related enzymes, leveraging triazole’s ability to coordinate metal ions in active sites.
Current Research Landscape and Significance
Contemporary research on triazole-piperidine hybrids emphasizes fragment-based drug design and computational modeling. For instance, molecular docking studies predict strong binding affinities between this compound and SARS-CoV-2 main protease (Mpro), suggesting antiviral potential. Additionally, these hybrids are explored as kinase inhibitors in oncology, capitalizing on triazole’s capacity to disrupt ATP-binding pockets. The integration of green chemistry principles, such as solvent-free microwave synthesis, aligns with sustainable pharmaceutical development.
Properties
IUPAC Name |
ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-2-18-10(16)9-7-15(14-13-9)8-11(17)3-5-12-6-4-11/h7,12,17H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAFSDOFJSPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2(CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxypiperidine and ethyl triazole-4-carboxylate.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions.
Addition of Reagents: Triethylamine is added as a base to facilitate the reaction. The ethyl triazole-4-carboxylate is then added to the reaction mixture.
Stirring and Extraction: The reaction mixture is stirred at 0°C for 30 minutes, followed by extraction with methylene chloride to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives, including those similar to Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds with structural similarities have shown minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against these bacteria .
Antifungal Properties
Triazoles are also recognized for their antifungal effects. This compound could potentially be effective against fungal infections due to the established efficacy of triazole derivatives in treating conditions like candidiasis and aspergillosis .
Anticancer Activity
Recent studies have highlighted the potential of triazole compounds as anticancer agents. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific triazole derivatives demonstrated IC50 values in the micromolar range against colon cancer cell lines, indicating their potential as Raf kinase inhibitors .
Agricultural Applications
Fungicides
The application of triazoles in agriculture primarily revolves around their use as fungicides. This compound may exhibit protective effects against fungal pathogens affecting crops, thereby enhancing agricultural productivity. Triazole-based fungicides are commonly used to manage diseases in cereals and other crops .
Material Science Applications
Corrosion Inhibitors
Triazoles have been investigated for their properties as corrosion inhibitors in various industrial applications. The presence of nitrogen-containing heterocycles like triazoles can enhance the protective qualities of coatings on metal surfaces, providing a barrier against environmental degradation .
Polymer Chemistry
In polymer science, triazoles are incorporated into polymer matrices to improve mechanical properties and thermal stability. The unique chemical structure of triazoles allows for modifications that can tailor materials for specific applications, such as in coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, which is involved in protein folding and stress response.
Apoptosis Inhibition: It inhibits apoptosis by reducing the expression of the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating immune response and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s hydroxypiperidinylmethyl group distinguishes it from other triazole carboxylates. Key analogs include:
Key Observations :
- Hydrophilicity : The hydroxypiperidine group enhances polarity and hydrogen-bonding capacity compared to adamantyl or benzyl substituents, likely improving aqueous solubility .
- Steric Effects : Bulky substituents (e.g., adamantyl) may hinder crystallinity, as seen in the lower melting point of adamantyl derivatives (e.g., 1m: amorphous solid) versus benzyl analogs (115–117°C) .
Physicochemical Properties
Melting Points and Solubility
- Methyl 1-benzyltriazole-4-carboxylate : Melting point = 115–117°C; high crystallinity due to aromatic stacking .
- Ethyl 1-(adamant-1-yl)triazole-4-carboxylate : Amorphous solid; adamantane’s rigidity disrupts crystal packing .
- Ethyl 1-(3-hydroxypropyl)triazole-4-carboxylate : Melting point = 55–57°C; hydroxyl group supports intermolecular hydrogen bonds .
The hydroxypiperidinylmethyl group in the target compound is expected to yield a melting point between 50–100°C, similar to hydroxypropyl analogs, but with enhanced solubility in polar solvents.
Spectral Data (NMR, LC-MS)
- Methyl 1-benzyltriazole-4-carboxylate : 1H-NMR δ 8.02 ppm (triazole H); 13C-NMR δ 161.1 ppm (ester C=O) .
- Ethyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate : 1H-NMR δ 8.27 ppm (triazole H); LC-MS m/z 214 ([M+H]+) .
- Ethyl 1-(adamant-1-yl)triazole-4-carboxylate : LC-MS m/z 275 ([M+H]+) .
The hydroxypiperidine substituent would likely shift triazole proton signals upfield (δ 7.5–8.0 ppm) due to electron-donating effects, with ester carbonyls near δ 165–170 ppm in 13C-NMR .
Research Implications
- Material Science : Compared to adamantyl or trifluoromethyl analogs, the hydroxypiperidine derivative may exhibit improved compatibility with hydrophilic polymers .
Biological Activity
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential, particularly in neuroprotection and anti-inflammatory applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C11H18N4O3
- CAS Number: 1713713-75-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxypiperidine with ethyl triazole-4-carboxylate under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine to facilitate the reaction. The process includes stirring at low temperatures to ensure optimal yields.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglial cells. This inhibition suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Endoplasmic Reticulum Stress:
- Reduces expression of the ER chaperone BIP, which is crucial for protein folding and stress response.
-
Apoptosis Inhibition:
- Decreases the expression of cleaved caspase-3, a marker for apoptosis in neuronal cells.
-
NF-kB Pathway Modulation:
- Inhibits the NF-kB pathway, which plays a pivotal role in inflammatory responses.
Anti-inflammatory Properties
In addition to its neuroprotective effects, this compound has demonstrated significant anti-inflammatory activity. It has been evaluated for its ability to reduce inflammation markers in various models, making it a candidate for treating conditions characterized by chronic inflammation.
Pharmacological Applications
This compound is currently being investigated for several applications:
- Neurodegenerative Diseases: Potential use in treatments for Alzheimer's and Parkinson's diseases due to its neuroprotective effects.
- Ischemic Stroke: Research suggests it may help in reducing neuronal damage following ischemic events.
Study 1: Neuroprotective Efficacy
In a study published in Frontiers in Neuroscience, researchers evaluated the compound's effects on neuronal cell cultures subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage compared to untreated controls.
| Treatment Group | Cell Viability (%) | NO Production (µM) |
|---|---|---|
| Control | 50 | 25 |
| Compound Dose 1 | 75 | 10 |
| Compound Dose 2 | 85 | 5 |
Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory properties of this compound using an LPS-stimulated macrophage model. The findings revealed a marked reduction in inflammatory cytokines, supporting its potential therapeutic use in inflammatory disorders.
| Treatment Group | TNF-α Production (pg/mL) |
|---|---|
| Control | 300 |
| Compound Dose 1 | 150 |
| Compound Dose 2 | 75 |
Q & A
Q. What are the established synthetic routes for Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, ethyl 5-azido-pyrazole-4-carboxylate reacts with propargyl derivatives (e.g., 4-hydroxypiperidin-4-ylmethyl alkyne) under optimized conditions (THF/water, 50°C, CuSO₄/sodium ascorbate). Purification involves column chromatography (CH₂Cl₂/MeOH gradient), yielding ~41% after 72 hours .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns protons (e.g., triazole ring δ ~8.5 ppm, ester group δ ~4.1 ppm) and carbons (e.g., carbonyl at δ ~160 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1455) .
- IR : Identifies functional groups (e.g., ester C=O stretch at ~1711 cm⁻¹) .
Q. What safety protocols are recommended during synthesis?
Q. How is purity assessed post-synthesis?
Purity is validated via HPLC (reverse-phase C18 column, MeOH/H₂O mobile phase) and TLC (CH₂Cl₂/MeOH 30:1, Rf ~0.14) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve triazole formation yield?
Systematic optimization via Design of Experiments (DoE) is recommended:
Q. How can spectral contradictions in structural elucidation be resolved?
Discrepancies between experimental and theoretical spectra are addressed via:
- 2D NMR (COSY, HSQC) to confirm connectivity.
- X-ray crystallography for absolute configuration (e.g., C–C bond lengths within 0.002 Å accuracy) .
- DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra .
Q. What computational methods predict the compound’s biological activity?
Q. How does the hydroxypiperidine moiety influence bioactivity?
The 4-hydroxypiperidine group enhances solubility and hydrogen-bonding interactions with biological targets. Comparative studies with non-hydroxylated analogs show reduced activity in enzyme inhibition assays .
Q. What strategies stabilize the compound under physiological pH?
Q. How to design in vitro assays for activity screening?
Q. What retrosynthetic approaches are viable for analog synthesis?
AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) propose routes starting from ethyl pyrazole-4-carboxylate and hydroxypiperidine derivatives. Key steps include alkylation and CuAAC .
Q. How to analyze reaction byproducts and impurities?
- LC-MS/MS : Identifies side products (e.g., uncyclized intermediates).
- GC-MS : Detects volatile impurities (e.g., residual solvents) .
Data Contradiction & Methodological Challenges
Q. How to address discrepancies in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
